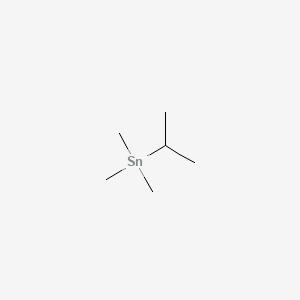
Stannane, trimethyl(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, trimethyl(1-methylethyl)-, also known as isopropyltrimethyltin, is an organotin compound with the molecular formula C₆H₁₆Sn and a molecular weight of 206.901 g/mol . This compound is characterized by the presence of a tin atom bonded to three methyl groups and one isopropyl group, making it a member of the organotin family.
准备方法
Synthetic Routes and Reaction Conditions
Stannane, trimethyl(1-methylethyl)- can be synthesized through various methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of alkyl bromides or iodides with hexamethyldistannane in the presence of a catalyst . This reaction is operationally convenient and offers good functional group tolerance, resulting in the formation of trimethylstannanes in good yields.
Industrial Production Methods
Industrial production of stannane, trimethyl(1-methylethyl)- typically involves the use of organotin reagents and catalysts to facilitate the stannylation process. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced techniques such as gas chromatography and mass spectrometry helps in monitoring the reaction progress and ensuring the quality of the compound .
化学反应分析
Types of Reactions
Stannane, trimethyl(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, trimethyl(1-methylethyl)- include:
Oxidizing agents: Such as hydrogen peroxide and ozone.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and organometallic compounds.
Major Products Formed
The major products formed from the reactions of stannane, trimethyl(1-methylethyl)- depend on the type of reaction and the reagents used. For example:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives with different functional groups.
科学研究应用
Stannane, trimethyl(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other materials
作用机制
The mechanism of action of stannane, trimethyl(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some similar compounds to stannane, trimethyl(1-methylethyl)- include:
Stannane, triethyl(1-methylethyl)-: Another organotin compound with similar structural features.
Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-: A structurally related compound with a cyclohexenyl group.
Uniqueness
Stannane, trimethyl(1-methylethyl)- is unique due to its specific combination of methyl and isopropyl groups bonded to the tin atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
3531-46-2 |
|---|---|
分子式 |
C6H16Sn |
分子量 |
206.90 g/mol |
IUPAC 名称 |
trimethyl(propan-2-yl)stannane |
InChI |
InChI=1S/C3H7.3CH3.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H3; |
InChI 键 |
CKDNMBVGKKTLEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


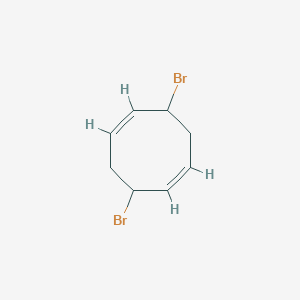
![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)
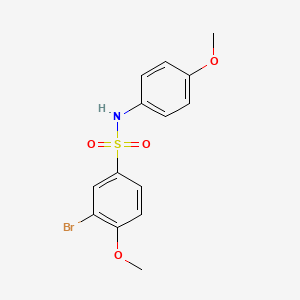

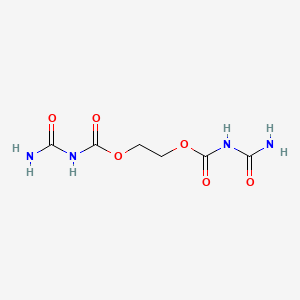
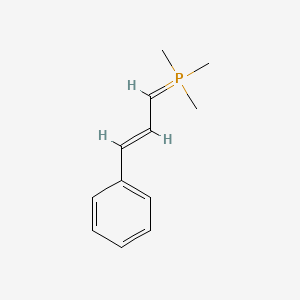
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
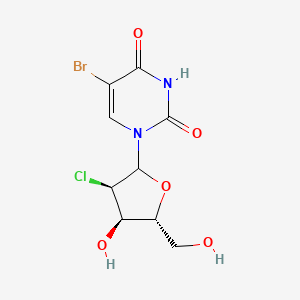
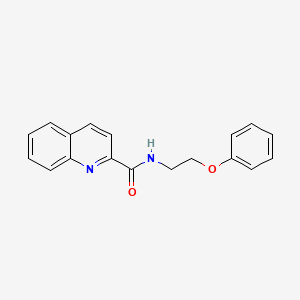
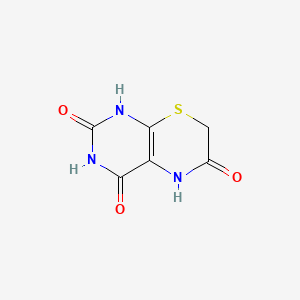
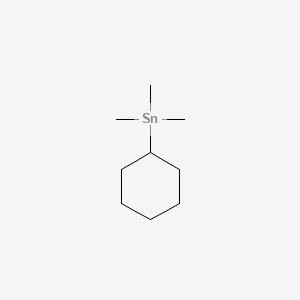
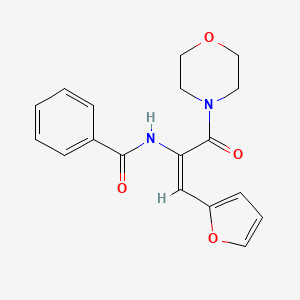
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
